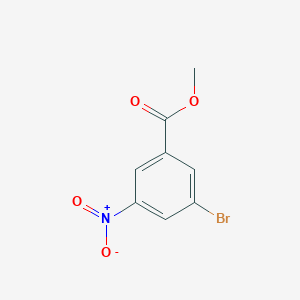

Methyl 3-bromo-5-nitrobenzoate

描述

Significance of Halogenated Nitroaromatic Esters in Organic Synthesis

Halogenated nitroaromatic esters represent a class of chemical intermediates that hold considerable importance in the field of organic synthesis, particularly for the creation of high-value molecules used in pharmaceuticals and agrochemicals. cymitquimica.comresearchgate.netnih.gov The significance of these compounds is rooted in the unique electronic properties imparted by the nitro group and the halogen substituent.

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and simultaneously activates it for nucleophilic aromatic substitution. nih.gov This electronic effect makes the aromatic ring susceptible to attack by nucleophiles, enabling the replacement of the halogen or other leaving groups. This reactivity is fundamental in building more complex molecular architectures. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities, such as anilines, which are crucial precursors for dyes, polymers, and many bioactive molecules. researchgate.net

The presence of a halogen atom (such as bromine) on the aromatic ring introduces another versatile handle for synthetic transformations. Halogens are excellent leaving groups in nucleophilic substitution reactions and are key participants in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. a2bchem.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular frameworks from simpler precursors. a2bchem.com

In the context of medicinal chemistry, the incorporation of halogens into a drug candidate can enhance its metabolic stability. acs.org Moreover, the nitroaromatic moiety itself is a recognized scaffold in drug design. nih.gov For instance, nitro-containing molecules have been investigated for a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic properties. nih.gov Some nitroaromatic compounds function as prodrugs, which can be selectively activated within specific environments, such as by nitroreductase enzymes present in certain bacteria, offering a targeted approach to therapy. rsc.org Consequently, halogenated nitroaromatic esters serve as crucial starting materials for synthesizing a diverse collection of biologically active compounds, including indoles and derivatives of phenothiazines. nih.gov

Overview of Research Trajectories for Methyl 3-bromo-5-nitrobenzoate

Research involving this compound primarily focuses on its application as a versatile intermediate in the synthesis of more complex chemical entities. Its trifunctional nature—possessing an ester, a nitro group, and a bromine atom—allows for a stepwise and regioselective modification, making it an attractive precursor in multi-step synthetic sequences.

One clear research trajectory is its use as a foundational building block for creating substituted aromatic compounds. The bromine atom can be replaced or used in coupling reactions, while the nitro group can be reduced to an amine, which can then undergo a host of further reactions. For example, the related compound, methyl 4-amino-3-bromo-5-nitrobenzoate, is employed as a precursor for introducing specific functional groups into target molecules through reactions like nucleophilic substitution, reduction, and coupling. a2bchem.com This highlights a common strategy where the functionalities of a halogenated nitroaromatic ester are manipulated to construct diverse molecular scaffolds. a2bchem.com

Another area of investigation is in the preparation of novel heterocyclic compounds. The functional groups on this compound are well-suited for ring-forming reactions. The synthesis of indole (B1671886) derivatives, a common motif in pharmaceuticals and agrochemicals, often utilizes substituted nitroaromatics as starting materials. nih.gov Research on the synthesis of 7-substituted indoles, for instance, has involved the use of a similarly substituted precursor, Methyl 4-Amino-3-bromo-5-nitrobenzoate. thieme-connect.com

Furthermore, the compound is of interest in medicinal chemistry for the development of new potential therapeutic agents. cymitquimica.com Nitro compounds are known to possess a wide range of biological activities, and researchers explore derivatives of molecules like this compound for potential enzyme inhibition or other pharmacological effects. nih.gov The development of prodrugs that can be activated by bacterial nitroreductases is an emerging strategy to combat antibiotic resistance, and halogenated nitroarenes are key components in the design of such agents. rsc.org

A specific, documented application of this compound is its use as a starting material for the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide. This transformation involves the amidation of the methyl ester with methylamine, demonstrating a direct and efficient modification of one of the compound's functional groups.

| Reactant | Reagents | Product | Yield |

| This compound | Methylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, tetrahydrofuran, methanol (B129727) | 3-Bromo-N-methyl-5-nitrobenzamide | 94.6% |

This reaction exemplifies the utility of this compound as a readily available precursor for generating more complex amides, which are themselves valuable intermediates in various synthetic pathways.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJCZBFPZLYREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286229 | |

| Record name | methyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-87-5 | |

| Record name | 6307-87-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromo-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Bromo 5 Nitrobenzoate and Its Analogues

Regioselective Functionalization Strategies for Substituted Benzoates

The precise placement of substituents on the benzene (B151609) ring is critical for the desired chemical properties and reactivity of the final product. Regioselective strategies ensure that the bromine atom and the nitro group are introduced at the meta positions relative to the ester group.

A primary route to obtaining methyl 3-bromo-5-nitrobenzoate is through the esterification of 3-bromo-5-nitrobenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Another approach involves the use of thionyl chloride to convert 3-bromo-5-nitrobenzoic acid into its corresponding acyl chloride, which then readily reacts with methanol to form the desired ester. researchgate.netresearchgate.net

A detailed synthesis of 3-bromo-5-nitrobenzoic acid, the precursor for the esterification, can be achieved by the bromination of 3-nitrobenzoic acid. researchgate.net In a typical procedure, 3-nitrobenzoic acid is treated with N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. researchgate.net The reaction mixture is heated, and upon completion, the product is precipitated by adding ice and can be purified by recrystallization from methanol. researchgate.net

| Reactant | Reagent | Solvent | Temperature | Time | Product |

| 3-Nitrobenzoic acid | N-bromosuccinimide (NBS), conc. H2SO4 | - | 80°C | 2 h | 3-Bromo-5-nitrobenzoic acid |

The synthesis of this compound often relies on the directing effects of the substituents already present on the benzene ring. savemyexams.com The ester group (-COOCH3) and the nitro group (-NO2) are both electron-withdrawing and meta-directing groups. savemyexams.comvaia.com This means they direct incoming electrophiles, such as the nitronium ion (NO2+) or a bromine cation equivalent, to the meta position (carbon-3 and carbon-5). savemyexams.comvaia.com

One common strategy is the nitration of methyl benzoate (B1203000). vaia.comrsc.org This reaction is an electrophilic aromatic substitution where methyl benzoate is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orgproprep.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. quizlet.com The ester group deactivates the ring towards electrophilic attack but directs the incoming nitro group to the 3-position, yielding methyl 3-nitrobenzoate. vaia.comrsc.org

Subsequent bromination of methyl 3-nitrobenzoate can then be performed. The nitro group, being a strong deactivating and meta-directing group, will direct the incoming bromine atom to the other meta position (carbon-5), resulting in the formation of this compound. vaia.commsu.edu

Alternatively, one could start with bromobenzene. However, bromine is an ortho-, para-directing group, so direct nitration would not yield the desired meta-substituted product. quora.com A multi-step synthesis would be required, potentially involving the conversion of bromine to a meta-directing group. quora.com

A study on the nitration of 2-iodobenzoic acid to 2-iodo-5-nitrobenzoic acid highlights the conditions for such electrophilic aromatic substitutions. The reaction was carried out using a mixture of nitric acid and sulfuric acid at elevated temperatures. beilstein-journals.org

| Starting Material | Reagents | Product |

| Methyl benzoate | HNO3, H2SO4 | Methyl 3-nitrobenzoate |

| Methyl 3-nitrobenzoate | Br2, FeBr3 | This compound |

| 3-Nitrobenzoic acid | NBS, H2SO4 | 3-Bromo-5-nitrobenzoic acid |

| 5-Nitrobenzoic acid | NBS, H2SO4 | 3-Bromo-5-nitrobenzoic acid |

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The mechanism involves the generation of a strong electrophile, which then attacks the electron-rich benzene ring.

In the nitration of methyl benzoate, the electrophile is the nitronium ion (NO2+), formed from the reaction of nitric acid and sulfuric acid. proprep.com The ester group in methyl benzoate deactivates the aromatic ring towards electrophilic attack due to its electron-withdrawing nature. However, the deactivation is less pronounced at the meta positions compared to the ortho and para positions. This is because the resonance structures of the sigma complex (the intermediate formed during the attack) show that the positive charge is never placed on the carbon atom bearing the ester group when the attack is at the meta position, which is a more stable arrangement. rsc.org

Similarly, during the bromination of nitrobenzene, the nitro group strongly deactivates the ring and directs the incoming electrophile to the meta position. msu.edu The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a positively charged benzenonium intermediate, followed by the rapid removal of a proton to restore the aromaticity of the ring. msu.edu

The mechanisms of electrophilic aromatic substitution reactions involve an initial interaction of the attaching electrophile with the π-electrons of the aromatic species. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of reagents, reaction temperature, and reaction time.

For the nitration of methyl benzoate, the temperature must be carefully controlled. The reaction is typically carried out in an ice-water bath to keep the temperature below 6°C. rsc.org Adding the nitrating mixture slowly over a period of about 15 minutes helps to prevent overheating and the formation of dinitrated byproducts. rsc.orgquizlet.com After the addition is complete, allowing the reaction to stand at room temperature for a short period ensures the reaction goes to completion. rsc.org

In the bromination of 3-nitrobenzoic acid using N-bromosuccinimide (NBS) and sulfuric acid, heating the mixture to 80°C for 2 hours has been found to be effective. researchgate.net The use of a minimal amount of hot methanol for recrystallization of the crude product is recommended to maximize the yield of pure crystals. quizlet.com

A study on the bromination of an aromatic compound found that using 1.22 equivalents of NBS at a temperature of 0–10°C provided the best results in terms of yield and purity, minimizing the formation of dibromo impurities. thieme-connect.com

| Reaction | Key Optimization Parameters |

| Nitration of methyl benzoate | Temperature control (below 6°C), slow addition of nitrating mixture |

| Bromination with NBS | Molar ratio of NBS, reaction temperature (0-10°C) |

| Recrystallization | Use of minimal hot solvent |

Green Chemistry Approaches in this compound Synthesis

Efforts are being made to develop more environmentally friendly methods for the synthesis of aromatic nitro compounds. One approach involves using a mixture of nitric acid and acetic anhydride (B1165640) (HNO3/Ac2O) as a nitrating agent. researchgate.net This method is considered a "green" nitrating process because it offers high selectivity and makes the reaction rate easier to control. researchgate.net

Another green chemistry approach focuses on performing reactions under solvent-free conditions. For instance, the synthesis of benzamides from 3-bromo-5-nitrobenzoic acid has been achieved using thionyl chloride without any solvent, which is an economical and environmentally friendly method. researchgate.net

Research into the nitration of biphenyl (B1667301) using stoichiometric quantities of liquid nitrogen dioxide in the presence of a zeolite catalyst also represents a more eco-friendly and inexpensive process. The zeolite catalyst can be easily regenerated and reused. researchgate.net

Large-Scale Synthetic Process Development and Engineering

The transition from laboratory-scale synthesis to industrial production of compounds like this compound requires careful process development and engineering. This involves optimizing the reaction conditions for large reactors and ensuring the process is safe, efficient, and cost-effective.

For the nitration step in a large-scale synthesis, a 2000 L glass-lined reactor was used, and the temperature was carefully controlled to not exceed 30°C during the workup to ensure safety and product quality. thieme-connect.com The development of stable, easily handled intermediates is also a key consideration in industrial processes. thieme-connect.com

Spectroscopic and Crystallographic Research on Methyl 3 Bromo 5 Nitrobenzoate

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For Methyl 3-bromo-5-nitrobenzoate, both ¹H and ¹³C NMR provide critical data for confirming the arrangement of atoms.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The powerful electron-withdrawing effects of the nitro (NO₂) and bromo (Br) groups significantly influence the chemical shifts of the aromatic protons, causing them to appear further downfield. Based on analyses of similar compounds like methyl 3-nitrobenzoate rsc.org, the aromatic protons are anticipated to appear as multiplets in the range of δ 8.0-9.0 ppm. The methyl group (-OCH₃), being attached to the ester, would typically appear as a sharp singlet around δ 3.9 ppm rsc.org.

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. The spectrum for this compound would show signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found far downfield, typically in the δ 164-166 ppm region. The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) would appear around δ 122 ppm, while the carbon attached to the nitro group (C-NO₂) would be shifted to approximately δ 148 ppm. The remaining aromatic carbons and the methyl carbon would also have characteristic shifts, confirming the 1,3,5-substitution pattern on the benzene (B151609) ring rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Splitting Pattern |

| ¹H | Aromatic (H-2, H-4, H-6) | ~8.0 - 9.0 | Multiplet |

| ¹H | Methyl (-OCH₃) | ~3.9 | Singlet |

| ¹³C | Carbonyl (C=O) | ~164 - 166 | - |

| ¹³C | C-NO₂ | ~148 | - |

| ¹³C | C-Br | ~122 | - |

| ¹³C | Other Aromatic | ~124 - 135 | - |

| ¹³C | Methyl (-OCH₃) | ~52 - 53 | - |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups. A prominent, sharp peak is expected in the region of 1700–1720 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group (C=O) . The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to produce a weaker absorption in the lower frequency region, typically around 500-600 cm⁻¹ .

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While specific Raman data for this compound is scarce, related molecules like Methyl 5-bromo-2-methyl-3-nitrobenzoate have been analyzed using FT-Raman spectroscopy, indicating that the ring modes and C-H stretching vibrations are typically well-pronounced nih.gov.

Table 2: Key Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretching | ~1700 - 1720 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | ~1340 - 1380 | Strong |

| Aromatic (C-H) | Stretching | >3000 | Medium |

| Aromatic (C=C) | Stretching | ~1450 - 1600 | Medium-Weak |

| C-Br | Stretching | ~500 - 600 | Weak |

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The monoisotopic mass of this compound is 258.94803 Da uni.lu.

In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 259.95531 and a CCS of 145.1 Ų uni.lu. The sodium adduct [M+Na]⁺ is predicted at an m/z of 281.93725 with a CCS of 156.3 Ų uni.lu. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), or the bromine atom, leading to significant fragment ions that help confirm the structure .

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 259.95531 | 145.1 |

| [M+Na]⁺ | 281.93725 | 156.3 |

| [M-H]⁻ | 257.94075 | 151.8 |

| [M+NH₄]⁺ | 276.98185 | 164.9 |

| [M+K]⁺ | 297.91119 | 142.8 |

X-ray Diffraction Studies of Solid-State Structures and Intermolecular Interactions

The molecular geometry is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. However, slight twisting may occur between the plane of the aromatic ring and the substituent groups (ester and nitro) to minimize steric strain. In related structures, the nitro group is often observed to be slightly twisted out of the plane of the benzene ring iucr.org.

Application of Spectroscopic Data for Computational Model Validation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, researchers can validate their computational models and gain deeper insights into molecular properties.

For molecules like this compound, DFT calculations can be used to predict optimized molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts. A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model. This validated model can then be used to explore properties that are difficult to measure experimentally, such as molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and reaction mechanisms.

Studies on similar compounds, such as substituted nitrobenzoic acids, have demonstrated that DFT methods can accurately reproduce experimental vibrational frequencies after applying appropriate scaling factors. This process helps in making unambiguous assignments of complex vibrational bands researchgate.net. Similarly, theoretical NMR calculations can aid in the assignment of complex signals and help rationalize observed chemical shifts based on the electronic structure of the molecule.

Chemical Reactivity and Mechanistic Aspects of Methyl 3 Bromo 5 Nitrobenzoate

Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of Methyl 3-bromo-5-nitrobenzoate is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the nitro group in the meta-position relative to the bromine is crucial for stabilizing this intermediate through resonance, thereby facilitating the substitution.

The bromine atom is the typical site of substitution by various nucleophiles. However, under certain conditions, particularly with hard nucleophiles in specific polar aprotic solvents, displacement of the nitro group can also occur, demonstrating the dual reactivity of halo-nitroaromatic systems. mdpi.com The choice of nucleophile and solvent can thus direct the reaction to one of these positions. For instance, studies on the analogous 1-bromo-3,5-dinitrobenzene (B94040) show that soft nucleophiles like thiolates preferentially displace the halogen, while harder nucleophiles like 1,2,4-triazolate can displace a nitro group, especially in non-polar solvents. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Amines (R-NH₂) | Methyl 3-(alkylamino)-5-nitrobenzoate | Appropriate solvent and temperature | |

| Alkoxides (R-O⁻) | Methyl 3-alkoxy-5-nitrobenzoate | Base, alcohol solvent | |

| Phenoxides (Ar-O⁻) | Methyl 3-phenoxy-5-nitrobenzoate | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., MeCN) | mdpi.com |

Transformations Involving the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that readily undergoes reduction to an amino group (-NH₂), providing a gateway to a wide array of derivatives. This transformation is fundamental in the synthesis of more complex molecules, including various bioactive compounds and pharmaceutical intermediates. The resulting product, Methyl 3-amino-5-bromobenzoate, contains a nucleophilic amino group that can participate in subsequent reactions such as acylation, alkylation, or diazotization.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Table 2: Common Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Typically in an organic solvent like DMF or ethanol | Methyl 3-amino-5-bromobenzoate | |

| Hydrogen (H₂) with Catalyst | Pd/C, PtO₂, or Raney Ni catalyst; pressure | Methyl 3-amino-5-bromobenzoate | |

| Iron (Fe) powder | Acetic acid or ammonium (B1175870) chloride | Methyl 3-amino-5-bromobenzoate | General Method |

Ester Hydrolysis and Transesterification Kinetics

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. The electron-withdrawing nitro and bromo groups increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Transesterification, the conversion of one ester to another, can also be achieved. This reaction is typically catalyzed by acids or bases. For instance, reacting this compound with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would yield Ethyl 3-bromo-5-nitrobenzoate. Kinetic studies on similar systems indicate that the reaction rate is sensitive to the steric bulk and nucleophilicity of the incoming alcohol, as well as the electronic nature of the substituents on the benzoate ring. acs.orgrsc.orgmdpi.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly disfavored. The methoxycarbonyl (-COOCH₃) and nitro (-NO₂) groups are powerful deactivating groups due to their electron-withdrawing inductive and resonance effects. mnstate.edulibretexts.org The bromine atom is also deactivating (by induction) but is an ortho-, para-director due to resonance effects. libretexts.org

The combined effect of these three substituents makes the aromatic ring extremely electron-poor and thus highly unreactive towards electrophiles. mnstate.edu Any forced substitution would be directed by the existing groups. The directing effects are as follows:

-Br (at C3): Directs to C2, C4, and C6 (ortho and para positions).

-NO₂ (at C5): Directs to C2, C4, and C6 (meta positions).

-COOCH₃ (at C1): Directs to C3 and C5 (meta positions, already substituted).

Considering these effects, the most likely, though still highly unfavored, positions for electrophilic attack are C2, C4, and C6. The synthesis of this compound itself often involves the electrophilic bromination of Methyl 3-nitrobenzoate, which confirms the directing influence of the nitro and ester groups. lookchem.com

Table 3: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to -Br, Meta to -NO₂ | Highly deactivated, but possible site |

| C4 | Para to -Br, Meta to -NO₂ | Highly deactivated, but possible site |

Exploration of Radical and Organometallic Reactions

The carbon-bromine bond in this compound is the primary site for organometallic and some radical reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon or carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling: This is a versatile reaction for forming a new C-C bond by coupling the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds from this compound. drugfuture.com

Heck Reaction: The compound can also participate in the Heck reaction, which couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comorganic-chemistry.org

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Stille (with organotins), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are also mechanistically plausible at the C-Br position.

Radical reactions are less common but possible. For example, the Wurtz-Fittig reaction, which involves treating an aryl halide with an alkyl halide and sodium metal, proceeds through a radical mechanism and could be used to couple the aryl group. rsc.org

Table 4: Examples of Organometallic Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Methyl 3-aryl-5-nitrobenzoate | drugfuture.com |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base | Methyl 3-(alkenyl)-5-nitrobenzoate | organic-chemistry.orgmasterorganicchemistry.com |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst | Methyl 3-aryl/alkyl-5-nitrobenzoate | rsc.org |

Research Applications of Methyl 3 Bromo 5 Nitrobenzoate in Specialized Fields

Role in Medicinal Chemistry as a Precursor and Building Block

In medicinal chemistry, Methyl 3-bromo-5-nitrobenzoate serves as a crucial intermediate and building block for creating more complex molecules with potential biological activity. cymitquimica.coma2bchem.com Its structure is a key component in the synthesis of novel compounds for drug discovery and development. netascientific.com

The compound's reactive nature makes it an ideal starting material for the synthesis of new pharmaceutical scaffolds and Active Pharmaceutical Ingredients (APIs). cymitquimica.compharmint.net The bromine and nitro groups on the benzene (B151609) ring can be modified through various reactions, such as nucleophilic substitution, reduction, and coupling reactions, to build diverse molecular architectures. a2bchem.com

One notable example is its use in the synthesis of a methyl 3-(nonylamino)benzoate derivative carrying a bithiophene chromophore. acs.org In a multi-step synthesis starting from 3-bromo-5-nitrobenzoic acid, the process involves an initial esterification to form this compound. acs.org This intermediate is then further transformed to create complex organic structures. acs.org The compound also serves as a precursor in the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide. chemicalbook.com The presence of the ester group allows for reactions with amines, such as methylamine, to form amides, demonstrating its utility in creating diverse functional groups required for pharmacologically active molecules. chemicalbook.com

Table 1: Examples of Pharmaceutical Scaffolds Synthesized from this compound

| Starting Material | Reagents | Product | Application Area |

|---|---|---|---|

| 3-bromo-5-nitrobenzoic acid | SOCl₂, MeOH | This compound | Intermediate |

| This compound | SnCl₂, EtOH/THF | Methyl 3-amino-5-bromobenzoate | Intermediate for chromophore synthesis |

This compound and its isomers are significant in the context of pharmaceutical safety, specifically in the analysis of genotoxic impurities (GTIs). asianpubs.orgwisdomlib.org GTIs are compounds that have the potential to damage DNA and are strictly controlled by regulatory agencies. rsc.org Several related bromo-nitrobenzoate compounds have been identified as potential genotoxic impurities in the manufacturing process of the cancer drug Lenalidomide. asianpubs.orgamazonaws.com

Research has focused on developing sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to detect and quantify these impurities at trace levels. asianpubs.orgamazonaws.comresearchgate.net For instance, a study detailed an HPLC method for the simultaneous detection of several potential genotoxic impurities, including isomers like methyl 2-(bromomethyl)-5-nitrobenzoate. asianpubs.org Another study developed a GC-MS method to identify and quantify seven potential genotoxic impurities related to Lenalidomide, highlighting the importance of monitoring such compounds to ensure the safety and quality of the final drug substance. wisdomlib.orgamazonaws.com These impurities are often classified based on their potential risk, with some bromo-nitrobenzoate derivatives being predicted as Class-3 genotoxic impurities according to ICH M7 guidelines. asianpubs.org

Table 2: Genotoxic Impurities Related to Bromo-Nitrobenzoates in Lenalidomide Synthesis

| Impurity Name | Abbreviation / Code | Analytical Method |

|---|---|---|

| Methyl 2-(bromomethyl)-5-nitrobenzoate | MMM / PGI-7 | HPLC, GC-MS |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | PGI-5 | GC-MS |

| Methyl 2-(bromomethyl)-6-nitrobenzoate | MON | HPLC, GC-MS |

| Methyl 2-(bromomethyl)-4-nitrobenzoate | MPN | HPLC, GC-MS |

| Methyl 2-(chloromethyl)-3-nitrobenzoate | MCN | HPLC |

Data sourced from studies on Lenalidomide impurities. asianpubs.orgwisdomlib.orgamazonaws.com

Utilization in Agrochemical Research and Development

The reactivity of this compound also makes it a valuable intermediate in the agrochemical industry. cymitquimica.comnetascientific.com The structural motifs derived from this compound can be incorporated into new pesticides and herbicides. Its unique substitution pattern allows for the creation of complex molecules with potential biological activity relevant to agriculture. a2bchem.comnetascientific.com The development of new agrochemicals often leverages versatile building blocks like this compound to efficiently create novel active compounds. netascientific.com

Contributions to Materials Science: Polymer and Advanced Material Synthesis

In the field of materials science, derivatives of bromo-nitrobenzoic acids are used in the creation of advanced materials, including polymers and coatings. netascientific.com The chemical stability and reactivity of these compounds are beneficial in these applications. netascientific.com While direct applications of this compound in large-scale polymer production are not extensively detailed, its role as a precursor allows for the synthesis of specialized monomers that can be used to build polymers with specific properties.

Organic compounds with electron-donating and electron-accepting groups, such as nitroanilines, are of significant interest for their nonlinear optical (NLO) properties. tcichemicals.com These materials can manipulate light in ways that are useful for telecommunications and optical computing. tcichemicals.com The structure of this compound, containing a nitro group (electron-withdrawing) and a benzene ring, makes its derivatives potential candidates for NLO materials. tcichemicals.comscirp.org Research into organic NLO materials often involves synthesizing molecules with large delocalized π-electron systems, and compounds like this compound can serve as foundational structures for creating such systems. tcichemicals.comresearchgate.net For example, derivatives of pyridine (B92270) and benzoic acid have been investigated for their excellent NLO properties. scirp.org

Application in Fine Chemical Synthesis and Specialty Chemicals

Beyond its specific roles in medicine and agriculture, this compound is a key intermediate in the broader field of fine chemical synthesis. pharmint.netacs.org It is used to produce specialty chemicals that may not be APIs or agrochemicals themselves but are essential components in other manufacturing processes. netascientific.com Its ability to participate in a variety of chemical reactions, including transition metal-catalyzed coupling, makes it a versatile tool for synthetic chemists to construct diverse and complex organic molecules for a wide array of research and industrial applications. a2bchem.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-5-nitrobenzoic acid |

| Methyl 3-amino-5-bromobenzoate |

| 3-Bromo-N-methyl-5-nitrobenzamide |

| Methyl 2-(bromomethyl)-5-nitrobenzoate |

| Methyl 2-(bromomethyl)-3-nitrobenzoate |

| Methyl 2-(bromomethyl)-6-nitrobenzoate |

| Methyl 2-(bromomethyl)-4-nitrobenzoate |

| Methyl 2-(chloromethyl)-3-nitrobenzoate |

| Lenalidomide |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

| Tetrahydrofuran (THF) |

| Methanol (B129727) |

| Ethanol |

| Tin(II) chloride (SnCl₂) |

| Thionyl chloride (SOCl₂) |

| Methylamine |

| Bithiophene |

| Pyridine |

Computational and Theoretical Chemistry Studies of Methyl 3 Bromo 5 Nitrobenzoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules like Methyl 3-bromo-5-nitrobenzoate. rsc.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various other properties. rsc.org For substituted benzoates, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure and compute vibrational frequencies and electronic properties. researchgate.netresearchgate.net These calculations are fundamental for understanding the influence of the bromo and nitro substituents on the benzoate (B1203000) ring.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their characterization.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common DFT-based approach for calculating the ¹H and ¹³C NMR chemical shifts. science.govresearchgate.net For this compound, calculations would predict the chemical shifts of the aromatic protons and the methyl protons. The electron-withdrawing effects of the nitro and bromo groups are expected to shift the signals of adjacent aromatic protons downfield.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental FT-IR and FT-Raman spectra. science.gov For the title compound, key predicted absorption bands would include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the NO₂ group, and C-Br stretching vibrations. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. science.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra. researchgate.netbiointerfaceresearch.com The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* and n → π* transitions. researchgate.net For this compound, the presence of the nitro group and the benzene (B151609) ring chromophores would be the primary contributors to its UV-Vis absorption profile. biointerfaceresearch.com

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table illustrates the type of data generated from DFT calculations. Actual values may vary based on the level of theory and basis set used.

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 8.10-8.30 | Aromatic protons adjacent to NO₂ |

| Chemical Shift (δ, ppm) | 3.95 | Methoxy (B1213986) (OCH₃) protons | |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~164 | Carbonyl Carbon (C=O) |

| IR | Wavenumber (cm⁻¹) | ~1730 | C=O stretch |

| Wavenumber (cm⁻¹) | ~1530 | Asymmetric NO₂ stretch | |

| Wavenumber (cm⁻¹) | ~1350 | Symmetric NO₂ stretch | |

| UV-Vis | λmax (nm) | ~250-280 | π → π* transition |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic properties. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO is likely concentrated around the electron-withdrawing nitro group. The electron density distribution in these orbitals determines the sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. mdpi.com DFT calculations can precisely map these orbitals and quantify their energies, which allows for the calculation of various chemical reactivity descriptors. researchgate.netnih.gov

Table 2: Calculated FMO Properties and Reactivity Descriptors (Illustrative) Based on typical values for related nitroaromatic compounds.

| Parameter | Definition | Illustrative Value | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 eV | Chemical reactivity, kinetic stability mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 eV | Resistance to change in electron configuration nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | 3.9 eV | Global electrophilic nature of the molecule nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-C and C-O single bonds of the ester group. tamu.edu By simulating the molecule's movement over time, researchers can identify the most stable conformers and the energy barriers between them. researchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of solvent molecules), it is possible to analyze how it interacts with its surroundings. This is crucial for predicting solubility, crystal packing forces, and how the molecule might bind to a biological target. bvsalud.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could be developed to predict their potential efficacy for a specific biological target.

The process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of derivatives with known activities. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. For instance, a QSAR model might correlate the Hammett constants of different substituents on the benzene ring with antimicrobial activity, guiding the synthesis of more potent derivatives.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates and transition states. acs.org For this compound, theoretical calculations can be used to predict the pathways of various reactions, such as nucleophilic aromatic substitution of the bromine atom or the reduction of the nitro group.

By mapping the potential energy surface of a reaction, researchers can calculate the activation energies required to overcome transition state barriers. This information is vital for understanding reaction kinetics and predicting the major products. For example, the mechanism of a Baeyer-Villiger oxidation, which involves complex rearrangements and transition states, has been studied theoretically to elucidate the process step-by-step. beilstein-journals.org

Theoretical Basis for Nonlinear Optical Response

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics. acs.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A common structural motif for NLO materials is a π-conjugated system connecting an electron-donor group and an electron-acceptor group. acs.org

This compound possesses an electron-withdrawing nitro group and an ester group (which can participate in conjugation) on a benzene ring, suggesting potential for NLO activity. Theoretical calculations, particularly DFT, can predict NLO properties like the first-order hyperpolarizability (β). researchgate.net These calculations often involve analyzing the molecule's electronic structure, FMOs, and charge transfer characteristics upon electronic excitation to provide a theoretical framework for its NLO response. acs.orgarxiv.orgaps.org

Advanced Analytical Methodologies for Methyl 3 Bromo 5 Nitrobenzoate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like methyl 3-bromo-5-nitrobenzoate. The development of a specific and stable HPLC method is fundamental for routine quality control and impurity profiling.

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation and resolution from potential impurities. This includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For nitroaromatic compounds, reverse-phase HPLC is commonly employed.

For instance, a reverse-phase HPLC (RP-HPLC) method for the analysis of related genotoxic impurities, including brominated nitrobenzoate isomers, has been developed using a C18 or a pentafluorophenyl (PFP) column. asianpubs.orgasianpubs.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or perchloric acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to ensure the separation of all relevant compounds. asianpubs.orgasianpubs.orgsci-hub.se UV detection is typically set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, such as 210 nm. asianpubs.orgresearchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Related Nitroaromatic Impurities

| Parameter | Condition | Source |

| Column | Ascentis Express F5 (150 x 4.6 mm, 2.7 µm) | asianpubs.org |

| Mobile Phase A | 0.1% Perchloric Acid in Water | asianpubs.org |

| Mobile Phase B | 80% Methanol, 20% Acetonitrile | asianpubs.org |

| Mode | Isocratic (55:45, v/v, A:B) | asianpubs.org |

| Flow Rate | 0.8 mL/min | asianpubs.org |

| Detection | UV at 210 nm | asianpubs.orgasianpubs.org |

| Column Temp. | 40 °C | asianpubs.org |

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. researchgate.netresearchgate.net

Impurity profiling is the identification and quantification of all potential impurities present in a substance. In the context of pharmaceutical manufacturing, impurities can arise from starting materials, intermediates, or degradation products. medcraveonline.com Given that this compound can be an intermediate in complex syntheses, its presence as a residual impurity in a final active pharmaceutical ingredient (API) must be strictly controlled.

HPLC methods are crucial for separating the main component from structurally similar impurities, which may include positional isomers or related substances. asianpubs.orgasianpubs.org For example, in the synthesis of Lenalidomide, several isomeric bromomethyl nitrobenzoates are potential genotoxic impurities that require quantification at trace levels. asianpubs.orgamazonaws.com The validated HPLC method must be able to quantify these impurities accurately in the complex matrix of the drug substance. The method's specificity ensures that the peaks corresponding to different impurities are well-resolved from each other and from the main API peak. sci-hub.se Quantification is typically achieved by using an external standard of the specific impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it ideal for trace analysis. While this compound itself may have limited volatility, GC-MS is a powerful tool for detecting related, more volatile impurities or for the analysis of the compound if it can be derivatized to increase its volatility.

A GC-MS method has been successfully developed for the trace-level determination of several potential genotoxic impurities (PGIs) in Lenalidomide, including isomers of methyl bromomethyl nitrobenzoate. amazonaws.comwisdomlib.org This approach involves using a capillary GC column, such as a dimethyl polysiloxane stationary phase, to achieve chromatographic separation. amazonaws.com The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode, which significantly enhances sensitivity by monitoring only specific mass-to-charge ratio (m/z) fragments characteristic of the target analytes. amazonaws.com This allows for detection and quantification at parts-per-million (ppm) levels, which is often required for controlling genotoxic impurities. amazonaws.com Sample preparation may involve liquid-liquid extraction to isolate the impurities from the API matrix before injection into the GC-MS system. amazonaws.comwisdomlib.org

Table 2: Example GC-MS Method Parameters for Trace Analysis of Related Impurities

| Parameter | Condition | Source |

| Column | SPB-1, Fused silica (B1680970) capillary (30 m x 0.25 mm, 1.0 µm film) | amazonaws.com |

| Carrier Gas | Helium | amazonaws.com |

| Ionization Mode | Electron Impact (EI) | amazonaws.com |

| Detection Mode | Selective Ion Monitoring (SIM) | amazonaws.com |

| Sample Prep | Liquid-Liquid Extraction | amazonaws.comwisdomlib.org |

| Quantification Ion (m/z) for an Isomer | m/z 194 | amazonaws.com |

Spectrophotometric Detection Techniques and Sensitivity Enhancement

Spectrophotometric detection, primarily UV-Vis spectrophotometry, is the most common detection method used in conjunction with HPLC for the analysis of this compound. The compound's aromatic nitro group acts as a strong chromophore, allowing for sensitive detection in the UV range. rsc.org The selection of an optimal wavelength, typically the wavelength of maximum absorbance (λmax), is critical for maximizing the detector response and achieving low limits of detection.

Sensitivity enhancement is a major focus, especially when dealing with trace-level impurities. Strategies to enhance sensitivity in HPLC-UV include:

Optimizing Wavelength: Ensuring detection is performed at the λmax.

Mobile Phase Modification: Adjusting the pH or composition of the mobile phase to enhance the absorptivity of the analyte.

Increasing Sample Concentration: While simple, this is often limited by the solubility of the sample and the capacity of the column.

For mass spectrometry-based techniques like LC-MS, where nitroaromatic compounds can suffer from poor ionization efficiency, chemical derivatization is a powerful strategy for sensitivity enhancement. rsc.org One reported approach involves the chemical reduction of the nitro group to a more readily ionizable amino group. This conversion can dramatically improve the signal in the mass spectrometer, allowing for the quantification of nitroaromatic impurities at the threshold of toxicological concern (TTC) levels. rsc.org

Method Validation and Quality Assurance in Pharmaceutical Analysis

Method validation is a mandatory process in pharmaceutical analysis that provides documented evidence that an analytical method is suitable for its intended use. medcraveonline.com It is a key component of Good Manufacturing Practices (GMP) and quality assurance. For any method used to analyze this compound, validation must be performed in accordance with ICH Q2(R1) guidelines. sci-hub.seresearchgate.net

The core validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. sci-hub.se

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. asianpubs.orgresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies of spiked samples. asianpubs.orgsci-hub.se

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). asianpubs.orgresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 3: Overview of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

| Specificity | No interference at the retention time of the analyte. | Peak purity angle < peak purity threshold. | researchgate.net |

| Linearity | Proportionality of concentration and detector response. | Correlation coefficient (r²) > 0.99 | medcraveonline.comamazonaws.com |

| Accuracy | Closeness to the true value. | Recovery typically between 80-120% for impurities. | sci-hub.seamazonaws.com |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% at LOQ. | researchgate.net |

| LOD & LOQ | Lowest concentration detectable/quantifiable. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). | researchgate.net |

| Robustness | Resilience to small changes in method parameters. | System suitability parameters remain within limits. | researchgate.net |

Application of Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection technique, are indispensable for the comprehensive characterization of complex samples. researchgate.net For the analysis of this compound and its related substances, GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful hyphenated methods. amazonaws.comrsc.org

The primary advantage of these techniques is their ability to provide structural information in addition to quantitative data. When an unknown impurity is detected by a primary method like HPLC-UV, its peak can be further investigated using LC-MS. The mass spectrometer provides the mass-to-charge ratio of the impurity and its fragmentation pattern (in MS/MS mode), which are crucial for elucidating its chemical structure. researchgate.netresearchgate.net

LC-MS/MS, using a triple quadrupole or QTOF mass analyzer, offers enhanced selectivity and is used for the quantitative analysis of trace-level genotoxic impurities. researchgate.net The development of LC-MS methods for potential genotoxic impurities in APIs is a common practice to ensure they are controlled at levels compliant with regulatory guidelines (e.g., below the TTC). rsc.orgresearchgate.net The combination of the separation power of chromatography with the definitive identification capabilities of mass spectrometry makes these hyphenated techniques essential for modern pharmaceutical analysis and quality control. asianpubs.orgresearchgate.net

Environmental and Toxicological Research Pertaining to Methyl 3 Bromo 5 Nitrobenzoate

Studies on Environmental Fate and Degradation Pathways

While specific studies on the environmental fate of Methyl 3-bromo-5-nitrobenzoate are not extensively documented in publicly available literature, its behavior can be inferred from research on related nitroaromatic compounds. Nitroaromatic compounds are known for their widespread industrial use, which has unfortunately led to environmental contamination of soil and groundwater. nih.gov The presence of the nitro group, an electron-withdrawing feature, combined with the stability of the benzene (B151609) ring, generally makes these compounds resistant to oxidative degradation and thus recalcitrant to biodegradation. nih.govnih.gov

Biodegradation: The microbial degradation of nitroaromatic compounds can occur through several pathways, primarily categorized as either reductive or oxidative. mdpi.com

Reductive Pathways: Under anaerobic conditions, the nitro group is typically reduced to an amino group via nitroso and hydroxylamino intermediates. nih.govmdpi.com This process is often cometabolic, meaning it requires other carbon sources to provide the necessary reducing equivalents. nih.gov While this transformation reduces the nitroaromatic compound, the resulting aromatic amines can sometimes be equally or more hazardous.

Oxidative Pathways: Under aerobic conditions, some bacteria can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. mdpi.comnih.gov This often involves a dioxygenase enzyme that initiates the breakdown of the aromatic ring, eventually releasing the nitro group as nitrite (B80452). mdpi.com For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG proceeds oxidatively, forming salicylate (B1505791) and catechol as intermediates, with the release of nitrite ions. nih.govresearchgate.net

Aromatic nitro compounds are generally found to be resistant to chemical hydrolysis under typical environmental conditions. cdc.gov However, they can be susceptible to photolysis, breaking down when exposed to sunlight in water. cdc.gov Given its structure, this compound is expected to exhibit moderate to high mobility in soil, potentially allowing it to leach into groundwater. cdc.gov

Table 1: General Environmental Fate Processes for Nitroaromatic Compounds

| Degradation Process | Conditions | General Outcome | Citation |

|---|---|---|---|

| Biodegradation (Reductive) | Anaerobic | Reduction of nitro group to amino group. | nih.govmdpi.com |

| Biodegradation (Oxidative) | Aerobic | Ring cleavage and release of nitrite. | mdpi.comnih.gov |

| Hydrolysis | Standard Environmental pH | Generally resistant. | cdc.gov |

| Photolysis | Sunlight (in water) | Can undergo degradation. | cdc.gov |

| Soil Mobility | Varies | Can exhibit moderate to high mobility and leach into groundwater. | cdc.gov |

Assessment of Potential Mutagenicity and Genotoxicity

The mutagenic and genotoxic potential of nitroaromatic compounds is a significant area of toxicological concern. nih.govnih.gov Many compounds in this class are known or suspected mutagens and carcinogens. nih.gov The mechanism of their toxicity often involves the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that damage DNA. nih.govscielo.br

For regulatory purposes, such as the ICH M7 guideline for pharmaceuticals, both computational and experimental testing are used to classify potential impurities. d-nb.info Structurally similar compounds are often evaluated to flag potential risks. For instance, a study on impurities in the synthesis of Lenalidomide identified related brominated nitrobenzoates, like Methyl-2-bromomethyl-3-nitrobenzoate, as structurally alert genotoxic impurities. amazonaws.com The presence of a nitro group on an aromatic ring is a well-recognized structural alert for mutagenicity. nih.gov Oxidation and reduction products of nitroaromatic compounds can damage DNA directly or form adducts that lead to mutations. nih.gov

Table 2: Genotoxicity Profile of Nitroaromatic Compounds

| Compound Class | Potential Effect | Mechanism | Citation |

|---|---|---|---|

| Nitroaromatic Compounds | Mutagenicity, Genotoxicity | Metabolic activation to reactive intermediates that bind to DNA. | nih.govscielo.br |

| Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) | Genotoxic Pollutants | DNA adduct formation and mutation induction. | tandfonline.com |

| Brominated Nitrobenzoates | Potential Genotoxic Impurities | Considered "structurally alert" for genotoxicity. | amazonaws.com |

Ecotoxicological Investigations of Related Aromatic Nitro Compounds

The ecotoxicity of nitroaromatic compounds has been studied in various aquatic and terrestrial organisms. These chemicals are generally considered toxic to aquatic life, with effects varying based on the specific structure of the compound and the test species. asme.orgastm.org

Studies have shown that nitroaromatic compounds are often more toxic to freshwater fish than to freshwater invertebrates. asme.org The toxicity of these compounds appears to be related to the number and position of the nitro groups on the aromatic ring. astm.org For example, isomers with nitro groups in the ortho or para positions are often significantly more toxic than those with meta-oriented groups. astm.org This increased toxicity is thought to be related to the reduction of a nitro group as a key metabolic pathway. astm.org

While specific ecotoxicological data for this compound is limited, data for other nitroaromatics provide a basis for estimating its potential hazard.

Table 3: Acute Toxicity of Selected Nitroaromatic Compounds to Aquatic Organisms

| Compound | Species | Endpoint (96-hr LC50) | Toxicity Value (mg/L) | Citation |

|---|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Rainbow Trout | LC50 | 0.8 | asme.org |

| 1,3,5-Trinitrobenzene (TNB) | Fathead Minnow | LC50 | 0.53 | astm.org |

| 2,4-Dinitrotoluene (DNT) | Fathead Minnow | LC50 | 1.0 | astm.org |

| 2,6-Dinitrotoluene (DNT) | Fathead Minnow | LC50 | 1.8 | astm.org |

| 3,5-Dinitrotoluene (DNT) | Fathead Minnow | LC50 | 19.0 | astm.org |

| m-Nitrotoluene | Fathead Minnow | LC50 | 25.0 | astm.org |

| Nitrobenzene | Daphnia & Carp | - | Extremely Toxic | nih.gov |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population.

Risk Assessment Frameworks in Chemical Development

The development and marketing of any new chemical, including substances like this compound, is guided by structured risk assessment frameworks to ensure the protection of human and environmental health. acs.orgsevron.co.uk These frameworks are systematic processes designed to evaluate the potential adverse effects of chemical exposure. researchgate.net

A widely accepted framework, outlined by institutions like the U.S. National Academy of Sciences, involves an iterative, four-step process: acs.orgresearchgate.netnih.gov

Hazard Identification: This step identifies the potential adverse health and environmental effects that can be caused by the chemical. It involves reviewing toxicological data, structure-activity relationships, and other relevant information. acs.orgresearchgate.net For a nitroaromatic compound, this would include assessing its potential for mutagenicity, carcinogenicity, and ecotoxicity. nih.gov

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence or severity of the adverse effect. acs.orgresearchgate.net

Exposure Assessment: This step evaluates the likely extent of human and environmental exposure to the chemical throughout its lifecycle, from manufacturing and use to disposal. acs.orgresearchgate.net It considers various pathways, such as inhalation, ingestion, or environmental release.

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and magnitude of adverse effects occurring in exposed populations or ecosystems. acs.orgresearchgate.net

Modern risk assessment is increasingly incorporating New Approach Methodologies (NAMs), which include in vitro testing and in silico modeling, to reduce reliance on animal testing and to provide more efficient and human-relevant data. acs.orgallucent.comeuropa.eu Regulatory bodies in various regions, such as the UK's Control of Substances Hazardous to Health (COSHH) regulations, mandate such risk assessments to ensure that chemical risks are identified and controlled. sevron.co.uk These frameworks often use a tiered approach, where chemicals with higher hazard potential undergo more extensive and rigorous assessment. nih.govsantos.com

Table 4: The Four Steps of Chemical Risk Assessment

| Step | Description | Key Questions | Citation |

|---|---|---|---|

| 1. Hazard Identification | Identifies the types of adverse effects a substance can cause. | What health or environmental problems are caused by this chemical? | acs.orgresearchgate.net |

| 2. Dose-Response Assessment | Determines the relationship between the amount of exposure and the effect. | What is the relationship between the dose and the likelihood of effects? | acs.orgresearchgate.net |

| 3. Exposure Assessment | Determines the extent of exposure of humans and the environment. | How much of the chemical are people and the environment exposed to? | acs.orgresearchgate.net |

| 4. Risk Characterization | Combines hazard, dose-response, and exposure data to estimate risk. | What is the estimated probability of the adverse effect occurring? | acs.orgresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。